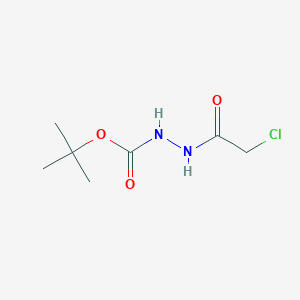

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate is a chemical compound with the molecular formula C7H13ClN2O3 and a molecular weight of 208.64 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

Condensation Reactions: It can react with aldehydes to form hydrazones.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Aldehydes: For condensation reactions to form hydrazones.

Major Products Formed

The major products formed from these reactions include substituted hydrazinecarboxylates and hydrazones, which are intermediates in the synthesis of various pharmaceuticals and other organic compounds .

Applications De Recherche Scientifique

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.

Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

Medicine: Utilized in the synthesis of potential drug candidates, including HIV-1 protease inhibitors.

Industry: Applied in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate involves its ability to form covalent bonds with target molecules. This reactivity is primarily due to the presence of the chloroacetyl group, which can undergo nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and proteins, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to tert-butyl 2-(chloroacetyl)hydrazinecarboxylate include:

Tert-butyl carbazate: A precursor in the synthesis of this compound.

Hydrazinecarboxylates: A class of compounds with similar reactivity and applications.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the chloroacetyl group with the stability provided by the tert-butyl carbazate moiety. This combination makes it a valuable reagent in various synthetic and research applications .

Activité Biologique

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloroacetyl group, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with chloroacetyl chloride. The general reaction can be summarized as follows:

-

Reactants :

- Tert-butyl hydrazinecarboxylate

- Chloroacetyl chloride

-

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature to reflux conditions

- Catalysts: Triethylamine or similar bases may be used to neutralize HCl produced during the reaction.

- Yield : The yield can vary depending on the specific conditions but is often reported to be high (70-90%).

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of hydrazinecarboxylates have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | E. coli |

| Tert-butyl 2-(substituted benzamido) phenylcarbamate | Strong | S. aureus |

Anti-inflammatory Activity

In vivo studies have demonstrated that related compounds exhibit anti-inflammatory effects. For example, a study involving hydrazine derivatives showed inhibition rates ranging from 39% to 54% in carrageenan-induced paw edema models . The anti-inflammatory mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Cytotoxic Effects

The cytotoxic potential of this compound has been explored in various cancer cell lines. Studies have indicated that this compound can induce apoptosis in human cancer cells, including lung and gastric cancer cell lines .

The biological activity of this compound is thought to stem from its ability to interact with cellular targets such as proteins involved in signaling pathways and enzymes responsible for metabolic processes. The chloroacetyl moiety may facilitate covalent bonding with nucleophilic sites on proteins, leading to altered function and subsequent biological effects.

Case Studies

- Antibacterial Study : A study conducted on various hydrazine derivatives, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains . The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

- Anti-cancer Research : In a series of experiments evaluating the cytotoxic properties of hydrazine derivatives, it was found that this compound exhibited promising results against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Propriétés

IUPAC Name |

tert-butyl N-[(2-chloroacetyl)amino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4H2,1-3H3,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJQOXCHVJUDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.